REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C[C@@H]2CC[C@H]2CP(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:59]([OH:62])[CH:60]=[CH2:61].[CH2:63]([OH:66])[CH2:64][CH3:65]>>[CH:59](=[O:62])[CH2:60][CH3:61].[CH3:65][CH:64]([CH2:59][OH:62])[CH:63]=[O:66].[OH:62][CH2:59][CH2:60][CH2:61][CH:63]=[O:66]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
HRh(CO)(PPh3)3
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
trans-1,2-bis(diphenylphosphinomethyl)cyclobutane
|
Quantity
|
0.525 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C[C@H]1[C@@H](CC1)CP(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.035 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at the rate of 40 ml/hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The atmosphere in the autoclave was thoroughly purged with nitrogen gas
|
Type
|
ADDITION
|
Details
|
Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1)
|
Type
|
ADDITION
|
Details
|
was introduced into the autoclave
|
Type
|
ADDITION
|
Details
|
By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced
|
Type
|
CUSTOM
|
Details
|
After the feed of allyl alcohol was terminated
|
Type
|
WAIT
|
Details
|
the reaction was further continued for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The emergent gas was thoroughly guided into a toluene trap
|
Type
|
TEMPERATURE
|
Details
|
cooled with dry ice-acetone
|
Type
|
CUSTOM
|
Details
|
the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap
|
Type
|
WAIT
|
Details
|
The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours
|
Duration
|
4 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C[C@@H]2CC[C@H]2CP(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:59]([OH:62])[CH:60]=[CH2:61].[CH2:63]([OH:66])[CH2:64][CH3:65]>>[CH:59](=[O:62])[CH2:60][CH3:61].[CH3:65][CH:64]([CH2:59][OH:62])[CH:63]=[O:66].[OH:62][CH2:59][CH2:60][CH2:61][CH:63]=[O:66]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
HRh(CO)(PPh3)3
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
trans-1,2-bis(diphenylphosphinomethyl)cyclobutane
|
Quantity
|
0.525 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C[C@H]1[C@@H](CC1)CP(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.035 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at the rate of 40 ml/hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The atmosphere in the autoclave was thoroughly purged with nitrogen gas
|
Type
|
ADDITION
|
Details
|
Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1)
|
Type
|
ADDITION
|
Details
|
was introduced into the autoclave
|
Type
|
ADDITION
|
Details
|
By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced
|
Type
|
CUSTOM
|
Details
|
After the feed of allyl alcohol was terminated
|
Type
|
WAIT
|
Details
|
the reaction was further continued for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The emergent gas was thoroughly guided into a toluene trap
|
Type
|
TEMPERATURE
|
Details
|
cooled with dry ice-acetone
|
Type
|
CUSTOM
|
Details
|
the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap
|
Type
|
WAIT
|
Details
|
The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours
|
Duration
|
4 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |